

Niacin-15N,13C3: A Technical Guide to its Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of **Niacin-15N,13C3**, an isotopically labeled form of niacin (Vitamin B3). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research, pharmacokinetic studies, and as internal standards in analytical methods.

Chemical Properties

Niacin-15N,13C3 is a stable isotope-labeled version of nicotinic acid where one nitrogen atom is replaced with its heavy isotope, ¹⁵N, and three carbon atoms are substituted with ¹³C. These substitutions result in a molecule with a higher molecular weight than endogenous niacin, making it an ideal tracer and internal standard for mass spectrometry-based analyses.[1]

Quantitative Data

The key chemical properties of **Niacin-15N,13C3** are summarized in the table below. For comparative purposes, the properties of unlabeled niacin are also provided.



Property	Niacin-15N,13C3	Niacin (unlabeled)
CAS Number	2483829-87-2	59-67-6
Molecular Formula	C ₃ ¹³ C ₃ H ₅ ¹⁵ NO ₂	C ₆ H ₅ NO ₂
Molecular Weight	127.08 g/mol	123.11 g/mol
Melting Point	Not empirically determined; estimated to be similar to unlabeled niacin.	236.6 °C
Solubility	Not empirically determined; expected to be similar to unlabeled niacin.	Water: 16 mg/mLEthanol: 10 mg/mLDMSO: 25 mg/mL
Appearance	White to off-white solid	White crystalline powder

Note: Specific experimental data for the melting point and solubility of **Niacin-15N,13C3** are not readily available in published literature. The values are expected to be very close to those of unlabeled niacin.

Synthesis of Niacin-15N,13C3

A detailed, peer-reviewed synthesis protocol specifically for **Niacin-15N,13C3** is not publicly available. However, based on established methods for the synthesis of isotopically labeled pyridines and related compounds, a plausible synthetic route can be devised. The two primary strategies for such a synthesis are a chemo-enzymatic approach or a total chemical synthesis involving a Zincke reaction.

Hypothetical Chemo-Enzymatic Synthesis Protocol

This approach leverages the specificity of enzymes to construct the labeled niacin molecule from isotopically labeled precursors. This method can offer high yields and stereospecificity.

Objective: To synthesize **Niacin-15N,13C3** from ¹³C-labeled precursors and a ¹⁵N-labeled nitrogen source using a combination of chemical and enzymatic reactions.

Materials:

Foundational & Exploratory



- ¹³C-labeled starting materials (e.g., [¹³C₃]-glyceraldehyde-3-phosphate)
- 15N-labeled ammonia (15NH3) or ammonium salt (15NH4Cl)
- A suitable biocatalyst, such as an engineered nitrilase or a whole-cell system expressing the necessary enzymes.
- Standard laboratory reagents and solvents for extraction and purification.
- High-Performance Liquid Chromatography (HPLC) system for purification.
- Mass spectrometer and NMR spectrometer for product characterization.

Methodology:

- Precursor Synthesis: Synthesize a ¹³C-labeled precursor that can be enzymatically converted to the pyridine ring of niacin. The specific precursor would depend on the chosen enzymatic pathway.
- Enzymatic Cyclization and Aromatization: In a buffered aqueous solution, combine the ¹³C-labeled precursor with the ¹⁵N-labeled nitrogen source and the biocatalyst. The enzyme(s) will catalyze the formation of the pyridine ring, incorporating both the ¹³C and ¹⁵N isotopes.
- Reaction Monitoring: Monitor the progress of the reaction using techniques such as LC-MS
 to detect the formation of the desired labeled nicotinonitrile or a related intermediate.
- Purification of Labeled Intermediate: Once the enzymatic reaction is complete, the labeled intermediate is extracted from the reaction mixture using liquid-liquid extraction or solidphase extraction. Further purification is achieved by HPLC.
- Hydrolysis to Niacin-15N,13C3: The purified, labeled nicotinonitrile intermediate is then
 hydrolyzed to the carboxylic acid to yield Niacin-15N,13C3. This can be achieved through
 either acidic or basic hydrolysis, or potentially with a nitrile hydratase enzyme.
- Final Purification and Characterization: The final product, Niacin-15N,13C3, is purified by recrystallization or HPLC. The identity and isotopic enrichment of the final compound are confirmed by high-resolution mass spectrometry and ¹³C and ¹⁵N NMR spectroscopy.



Plausible Chemical Synthesis via Zincke Reaction

The Zincke reaction provides a classic chemical method for the synthesis of pyridinium salts, which can be precursors to pyridines. A modified Zincke reaction could be adapted for the synthesis of ¹⁵N-labeled pyridines.

Objective: To synthesize **Niacin-15N,13C3** through a multi-step chemical synthesis starting from a ¹³C-labeled precursor and incorporating ¹⁵N via a Zincke intermediate.

Materials:

- A suitable ¹³C-labeled precursor for the pyridine ring.
- 2,4-Dinitrochlorobenzene
- 15N-labeled ammonium chloride (15NH4Cl)
- Standard organic synthesis reagents and solvents.
- Silica gel for column chromatography.
- Standard analytical equipment for characterization (NMR, MS).

Methodology:

- Synthesis of a ¹³C-labeled Pyridine Precursor: Synthesize a pyridine derivative containing the desired ¹³C labels and a suitable leaving group.
- Formation of the Zincke Salt: React the ¹³C-labeled pyridine precursor with 2,4-dinitrochlorobenzene to form the corresponding Zincke salt.
- Ring Opening and ¹⁵N Incorporation: The Zincke salt is then reacted with ¹⁵NH₄Cl. This step involves the ring-opening of the pyridinium salt, followed by the incorporation of the ¹⁵N from ammonia and subsequent ring-closure to form the ¹⁵N, ¹³C-labeled pyridine ring.
- Functional Group Manipulation: The resulting labeled pyridine derivative is then chemically
 modified to introduce the carboxylic acid group at the 3-position, yielding Niacin-15N,13C3.







 Purification and Characterization: The final product is purified using standard techniques such as column chromatography and recrystallization. The structure and isotopic labeling are confirmed by NMR and mass spectrometry.

Visualizations
Synthesis Workflow



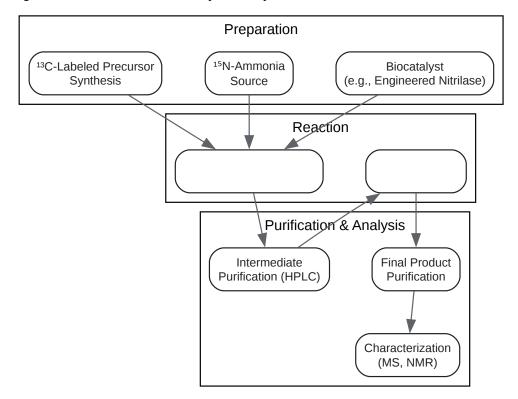


Figure 1. Plausible Chemo-Enzymatic Synthesis Workflow for Niacin-15N,13C3



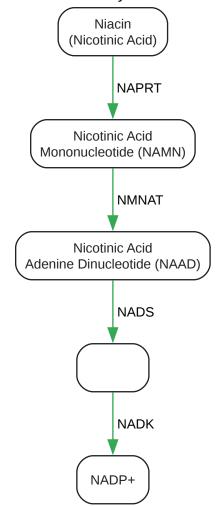


Figure 2. Simplified NAD+ Biosynthesis Pathway from Niacin

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References



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